1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-aza-1-azoniabicyclo[2.2.2]octane;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN2.ClHO4/c14-13-4-2-1-3-12(13)11-16-8-5-15(6-9-16)7-10-16;2-1(3,4)5/h1-4H,5-11H2;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBBQQCALMNJGN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CC3=CC=CC=C3Cl.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Frameworks
The primary synthetic route for 1-[(2-chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-chlorobenzyl chloride in the presence of a base, followed by treatment with perchloric acid to yield the perchlorate salt . The reaction proceeds via nucleophilic substitution, where the tertiary amine group of DABCO attacks the electrophilic carbon of 2-chlorobenzyl chloride, forming a quaternary ammonium intermediate. Subsequent acidification with perchloric acid converts the intermediate into the stable perchlorate salt.
Key Reaction Steps:
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Quaternization:
The base (e.g., sodium hydroxide) facilitates deprotonation, enhancing the nucleophilicity of DABCO.
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Salt Metathesis:
Perchloric acid displaces the chloride counterion, yielding the target compound.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, temperature, and stoichiometry.
Prolonged reaction times (>12 hours) or excess benzyl chloride may lead to di-quaternized byproducts. Purification via recrystallization from ethanol/water mixtures typically achieves >95% purity .
Mechanistic Insights and Stereochemical Considerations
The reaction mechanism proceeds through an -type pathway, where the lone pair on DABCO’s nitrogen attacks the benzylic carbon of 2-chlorobenzyl chloride. The transition state involves a pentacoordinate carbon, with simultaneous chloride departure. The rigid bicyclic structure of DABCO restricts conformational flexibility, favoring a single regioisomeric product.
Stereoelectronic Effects:
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The electron-withdrawing chlorine substituent on the benzyl group increases electrophilicity at the benzylic carbon.
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Steric hindrance from DABCO’s bicyclic framework prevents over-alkylation.
Characterization and Analytical Validation
Post-synthesis characterization employs spectroscopic and elemental analysis to confirm structure and purity.
Table 1: Representative Analytical Data
Challenges in Synthesis and Mitigation Strategies
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Hygroscopicity: The perchlorate salt is highly hygroscopic, requiring storage in desiccators.
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Byproduct Formation: Trace di-quaternized products may form; column chromatography (silica gel, eluent: chloroform/methanol) effectively removes these .
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Safety Concerns: Perchlorate salts are oxidizers; reactions must avoid organic contaminants to prevent combustion.
Industrial-Scale Production Considerations
Scaling this synthesis necessitates:
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Continuous Flow Reactors: To manage exothermic quaternization.
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Waste Management: Neutralization of HCl and recovery of solvents.
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Cost Optimization: Bulk sourcing of DABCO and 2-chlorobenzyl chloride reduces expenses.
Chemical Reactions Analysis
Ring-Opening Reactions with Nucleophiles
The bicyclic quaternary ammonium structure undergoes nucleophilic ring-opening reactions under specific conditions :
| Nucleophile | Conditions | Product |
|---|---|---|
| Phenol | PEG, 120°C | 1-(2-Chlorobenzyl)-4-(2-phenoxyethyl)piperazine |
| Thiophenol | Diglyme, 110°C | Piperazine with thioether substituent |
| Azide | DMF, 80°C | Azido-functionalized piperazine derivative |
Mechanism : Nucleophiles attack the α-carbon of the DABCO ring, resulting in cleavage of the bicyclic framework and formation of substituted piperazines .
Coordination Chemistry
The compound acts as a cationic ligand in metal complexes, leveraging its rigid bicyclic structure and aromatic substituents:
Key Observation : The 2-chlorophenyl group enhances π-stacking interactions, stabilizing crystal lattices in coordination polymers .
Stability and Decomposition
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Thermal Stability : Decomposes above 200°C, releasing perchlorate ions (ClO₄⁻) and forming chlorinated aromatic byproducts.
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Photolytic Degradation : UV irradiation (254 nm) induces cleavage of the C–N bond in the bicyclic core, yielding 2-chlorobenzylamine derivatives.
Comparative Reactivity with Analogous Compounds
The 2-chlorophenyl substituent confers unique reactivity compared to other DABCO derivatives:
| Compound | Substituent | Key Reactivity Difference |
|---|---|---|
| 1-Methyl-DABCO⁺ | Methyl | Lower nucleophilic ring-opening efficiency |
| 1-Hexyl-DABCO⁺ | Hexyl | Enhanced lipophilicity alters biological membrane interactions |
Scientific Research Applications
Drug Delivery Systems
The cationic nature of 1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate allows it to interact with biological membranes effectively. Such interactions can enhance membrane permeability and facilitate cellular uptake mechanisms critical for drug delivery applications .
Case Study: Membrane Interaction Studies
Research indicates that this compound can modulate the permeability of cellular membranes, suggesting its potential use as a carrier for therapeutic agents . This property is particularly useful in designing targeted drug delivery systems where controlled release and enhanced bioavailability are desired.
Material Science Applications
Organic Reactions
The compound has shown promise as a catalyst in various organic reactions due to its ability to stabilize transition states and facilitate reaction pathways . Its application in the synthesis of triarylimine compounds exemplifies its utility in catalysis.
Case Study: Synthesis of Triarylimines
In a study involving the reaction of DABCO derivatives with aroylated naphthalene derivatives, the compound was instrumental in forming stable cocrystals through hydrogen bonding interactions . This demonstrates its role not only as a catalyst but also as a stabilizing agent in complex molecular assemblies.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate involves its interaction with molecular targets through its diazabicyclo[2.2.2]octane core and chlorophenylmethyl group. These interactions can lead to the modulation of biological pathways, resulting in various effects. The perchlorate anion may also play a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences between the target compound and similar derivatives:
Key Observations :
- Substituent Effects : The 2-chlorobenzyl group introduces steric and electronic effects distinct from smaller substituents (e.g., methyl). Aromaticity may enhance π-π stacking in crystalline phases.
- Counterion Influence : Perchlorate anions exhibit tetrahedral geometry (Cl–O bond lengths: 1.390–1.442 Å; bond angles: 105.9–113.3°) , whereas chloride ions are smaller and more polarizable, affecting lattice stability and solubility.
Physicochemical Properties and Similarity Indices
The table below compares similarity indices () and properties:
Insights :
- Lower similarity indices (e.g., 0.54–0.55) highlight structural divergence from the target compound, primarily due to substituent and counterion differences.
Crystallographic and Spectroscopic Data
- Perchlorate Salts () : Exhibit rigid tetrahedral perchlorate anions (Cl–O bonds: ~1.41 Å) and moderate torsion in DABCO moieties (N–C–C–N: ~15°) .
Biological Activity
Overview
1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate, a quaternary ammonium compound, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and microbiology. This compound is characterized by its unique bicyclic structure containing nitrogen atoms, which contributes to its potential therapeutic properties.
Chemical Structure and Properties
The compound features a diazabicyclo[2.2.2]octane core with a chlorophenylmethyl group and a perchlorate anion. The structural formula can be represented as follows:
IUPAC Name: 1-[(2-chlorophenyl)methyl]-4-aza-1-azoniabicyclo[2.2.2]octane; perchlorate.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit high antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. A study evaluated several derivatives of 1,4-diazabicyclo[2.2.2]octane and found that they demonstrated significant efficacy against drug-resistant strains and fungi.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference Drug Comparison |
|---|---|---|
| Staphylococcus aureus | Comparable to ciprofloxacin | Ciprofloxacin |
| Pseudomonas aeruginosa | Comparable to ciprofloxacin | Ciprofloxacin |
| Proteus vulgaris | No significant activity | - |
The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Specifically, it has been tested against the influenza virus A/Puerto Rico/8/34 (H1N1), demonstrating notable antiviral effects alongside rapid bactericidal activity against Staphylococcus aureus and Pseudomonas aeruginosa after just two hours in time-kill assays .
The biological activity of this compound is attributed to its ability to interact with cellular targets through its diazabicyclo core and chlorophenylmethyl group. These interactions can modulate various biological pathways, enhancing its antimicrobial and antiviral effects.
Interaction with Cellular Targets
The perchlorate anion enhances the stability and reactivity of the compound, allowing it to effectively target microbial cells. The presence of the chlorophenylmethyl group is particularly significant as it may facilitate penetration through lipid membranes.
Study 1: Antimicrobial Efficacy
In one study evaluating tetracationic compounds based on the diazabicyclo framework, derivatives including this compound were tested for their antimicrobial properties against multiple strains of bacteria and fungi. The results indicated that these compounds exhibited lower MICs compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains.
Study 2: Antiviral Activity
Another investigation focused on the antiviral potential of similar compounds against H1N1 influenza virus showed that certain derivatives had effective inhibitory concentrations comparable to established antiviral agents, indicating a potential for therapeutic development in viral infections.
Q & A
Q. What analytical techniques are most reliable for characterizing the structural stability of this compound under varying pH conditions?
- Methodological Answer : Employ pH-dependent stability studies using UV-Vis spectroscopy to track degradation kinetics. Pair with X-ray crystallography to resolve structural changes in the diazabicyclo core. Cross-validate results using computational molecular dynamics simulations (e.g., Gaussian or GROMACS) to model protonation effects .
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Q. How should researchers address discrepancies in reported solubility data for this compound in polar aprotic solvents?
- Methodological Answer : Conduct replicated solubility trials using standardized protocols (e.g., shake-flask method with controlled humidity). Apply statistical tools like Bland-Altman plots to quantify measurement bias and identify outliers. Reference CRDC subclass RDF2050108 (process control) for error-reduction strategies .
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Advanced Research Questions
Q. What computational approaches are effective in modeling the compound’s interaction with biological targets, given its quaternary ammonium structure?
- Methodological Answer : Use hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to study electrostatic interactions between the perchlorate anion and receptor binding sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Design a pharmacokinetic-pharmacodynamic (PK/PD) model incorporating tissue-specific metabolism rates and blood-brain barrier permeability. Use Mendelian randomization principles (replicated analysis) to distinguish causal effects from confounding variables .
Q. What experimental strategies mitigate risks of perchlorate anion decomposition during long-term stability studies?
- Methodological Answer : Implement accelerated stability testing under oxidative stress (e.g., 40°C/75% RH with H₂O₂ exposure). Analyze degradation products via LC-MS/MS and apply Arrhenius kinetics to extrapolate shelf-life. Reference CRDC subclass RDF2050104 (separation technologies) for isolating reactive intermediates .
Interdisciplinary and Collaborative Research
Q. How can interdisciplinary teams integrate chemical engineering and toxicology to assess environmental impacts of this compound?
- Methodological Answer : Adopt the "Efficiency Pyramid" framework (stakeholder-driven problem definition) to align experimental endpoints with regulatory guidelines. Use life-cycle assessment (LCA) tools to model ecotoxicity, leveraging CRDC subclasses RDF2050106 (fuel engineering) for waste-stream analysis .
Q. What platforms enable efficient tracking of global research trends on this compound?
- Methodological Answer : Utilize academic networks like ResearchGate to monitor preprint publications and patent filings. Set up automated alerts using keywords (e.g., "diazabicyclo perchlorate derivatives") in databases like SciFinder or Reaxys. Cross-reference CRDC classifications (e.g., RDF2050107 for particle technology) to identify emerging applications .
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Data Validation and Reproducibility
Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) across different laboratories?
Q. What statistical methods are robust for analyzing dose-response relationships in studies with limited sample sizes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
